3-Chloro-4-iodo-1H-indazol-6-ol
Description
3-Chloro-4-iodo-1H-indazol-6-ol is a halogenated indazole derivative characterized by chlorine at position 3, iodine at position 4, and a hydroxyl group at position 6. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Properties
IUPAC Name |
3-chloro-4-iodo-2H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLMAUJZDVMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodo-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated indazole derivatives.
Substitution: Formation of substituted indazole derivatives with different halogens or functional groups.
Scientific Research Applications
3-Chloro-4-iodo-1H-indazol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-1H-indazol-6-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogen substituents play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-Chloro-4-iodo-1H-indazol-6-ol | C₇H₄ClIN₂O | 326.48 (estimated) | Cl (3), I (4), -OH (6) | Not available | Hydroxyl group enhances polarity |
| 3-Bromo-4-chloro-1H-indazol-6-ol | C₇H₄BrClN₂O | 247.48 | Br (3), Cl (4), -OH (6) | 887569-81-5 | Bromine increases steric bulk |
| 3-Chloro-6-fluoro-4-iodo-1H-indazole | C₇H₃ClFIN₂ | 328.47 | Cl (3), I (4), F (6) | 887567-88-6 | Fluorine improves metabolic stability |
| 6-Chloro-3-iodo-1H-indazol-4-amine | C₇H₅ClIN₃ | 293.49 | Cl (6), I (3), -NH₂ (4) | 885520-00-3 | Amine group enables hydrogen bonding |
| 6-Chloro-3-iodo-4-methoxy-1H-indazole | C₈H₅ClIN₂O | 308.50 | Cl (6), I (3), -OCH₃ (4) | 885519-68-6 | Methoxy group reduces acidity |
| 6-Chloro-3-iodo-4-nitro-1H-indazole | C₇H₃ClIN₃O₂ | 323.47 | Cl (6), I (3), -NO₂ (4) | 885519-97-1 | Nitro group enhances electrophilicity |
Key Observations :
- Functional Group Impact : The hydroxyl group at position 6 enhances solubility in polar solvents compared to the fluorine-substituted analog (328.47 g/mol) . However, the methoxy variant (308.50 g/mol) exhibits reduced acidity and improved lipophilicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-iodo-1H-indazol-6-ol?
- Methodology :
- Halogenation : Sequential halogenation (chlorination followed by iodination) using reagents like SOCl₂ for chlorination and iodine monochloride (ICl) for iodination.
- Cyclization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for indazole core formation, as demonstrated in analogous indazole syntheses using CuI in PEG-400/DMF solvent systems .
- Purification : Flash column chromatography (70:30 EtOAc/hexane) or recrystallization in hot EtOAc for isolation .
Q. How can this compound be purified effectively?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., 70:30 EtOAc/hexane) to resolve polar impurities .
- Recrystallization : Optimize solvent polarity (e.g., hot EtOAc) for crystal formation, as seen in related indazole derivatives .
- Residual Solvent Removal : Vacuum drying at 70°C to eliminate traces of DMF or PEG-400 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns and hydroxyl group presence (δ ~8–10 ppm for indazole protons) .
- HRMS : FAB-HRMS or ESI-HRMS for molecular ion validation (e.g., [M+H]⁺) .
- IR : Detect hydroxyl (~3200–3500 cm⁻¹) and C-I/C-Cl stretches (500–600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in NMR or crystallographic data be resolved?
- Methodology :
- 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions .
- Crystallography : Refine X-ray data with SHELXL (for small molecules) or WinGX for structure validation, ensuring R-factor < 0.05 .
- Comparative Analysis : Cross-reference with structurally similar indazoles (e.g., 6-Chloro-4-iodo-1H-indazole) to identify positional isomerism .
Q. What strategies optimize low reaction yields in halogenation steps?
- Methodology :
- Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu bimetallic systems) for improved halogenation efficiency.
- Solvent Optimization : Replace PEG-400/DMF with DMAc or DCE to reduce side reactions .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software, referencing torsional angles and charge distribution in analogous compounds .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by indazole-based pharmacophores .
Q. What are the challenges in studying the compound’s stability under varying conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
- HPLC-MS Monitoring : Track decomposition products (e.g., dehalogenation or oxidation) using C18 columns and acetonitrile/water gradients .
Q. How can substituent effects (Cl, I, OH) be systematically evaluated for biological activity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
